molecular formula C13H7F2N3O2 B2800830 7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1423030-90-3

7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2800830
CAS No.: 1423030-90-3
M. Wt: 275.215
InChI Key: BSQQYDJXVOMHPI-UHFFFAOYSA-N
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Description

7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted at the 7-position with a 3,5-difluorophenyl group and at the 3-position with a carboxylic acid moiety. This structure positions it as a key intermediate in medicinal chemistry, particularly for kinase inhibitor development. Its synthesis typically involves Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling modular derivatization at the C-3 and C-5 positions . The compound is commercially available as a building block for drug discovery, with pricing reflecting its utility in high-value applications .

Properties

IUPAC Name

7-(3,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O2/c14-8-3-7(4-9(15)5-8)11-1-2-16-12-10(13(19)20)6-17-18(11)12/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQQYDJXVOMHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423030-90-3
Record name 7-(3,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or β-diketone under acidic or basic conditions. The difluorophenyl group is then introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, 7-(3,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its ability to inhibit specific kinases involved in cancer progression. These compounds can selectively target tumor cells while minimizing effects on normal cells, making them promising candidates for cancer therapeutics .

Inhibition of Enzymatic Activity
This compound has also shown potential in inhibiting various enzymes. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By targeting these enzymes, researchers aim to develop new treatments for diseases characterized by uncontrolled cell proliferation .

Optical Applications

Fluorescent Probes
Recent studies have highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes in biological imaging. The incorporation of electron-donating groups at specific positions enhances their photophysical properties, making them suitable for applications in fluorescence microscopy and other imaging techniques. The tunable emission characteristics allow for the design of probes with specific wavelengths suitable for various biological applications .

Materials Science

Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound have led to its exploration in the field of organic electronics. Its application in OLEDs is particularly promising due to its ability to emit light efficiently when incorporated into organic matrices. This can lead to the development of more efficient and cost-effective lighting and display technologies .

Case Studies

Study Focus Findings
RSC Publishing (2020)Optical ApplicationsIdentified pyrazolo[1,5-a]pyrimidines as effective fluorescent probes with tunable properties suitable for biological imaging .
Patent US8513263B2Medicinal ChemistryDescribes various substituted pyrazolo[1,5-a]pyrimidines with potential therapeutic applications targeting CDKs .
ResearchGate (2014)Anticancer ActivityDemonstrated the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines .

Mechanism of Action

The mechanism by which 7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions significantly influencing biological activity and physicochemical properties. Key analogues include:

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., compounds 6k, 6l, 6m) Substituents: Trifluoromethyl group at C-7; aryl/amine groups at C-3/C-5. Activity: Nanomolar Pim1 kinase inhibition (IC₅₀ = 18–27 nM for analogues 10 and 11). The trifluoromethyl group enhances electron-withdrawing effects, improving target binding . Synthesis: SNAr reactions at C-5 and Suzuki coupling at C-3 .

7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (HR448938) Substituents: Difluoromethyl at C-7; tetrahydropyrimidine ring; p-tolyl at C-5. Properties: Molecular weight 307.30, 97% purity. The hydrogenated ring may improve solubility and metabolic stability compared to non-hydrogenated analogues .

5-Methyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 436088-42-5)

  • Substituents : Trifluoromethyl and methyl groups; tetrahydropyrimidine core.
  • Status : Discontinued, highlighting challenges in scalability or efficacy .

MK85 (3,5-Bis(trifluoromethyl)phenyl-substituted Hexahydro-pyrimidinone) Substituents: Bis(trifluoromethyl)phenyl group; hexahydro-pyrimidinone core. Synthesis: Derived from multicomponent reactions, suggesting conformational flexibility for target engagement .

Physicochemical and Commercial Considerations

Compound Molecular Weight Purity Price (50mg) Key Substituents
7-(3,5-Difluorophenyl)pyrazolo[...] acid N/A N/A €635 3,5-Difluorophenyl, carboxylic acid
HR448938 307.30 97% N/A Difluoromethyl, p-tolyl, tetrahydro
5-Methyl-7-trifluoromethyl[...] acid N/A N/A Discontinued Trifluoromethyl, methyl, tetrahydro
  • Cost Factors : The target compound’s higher price (€635/50mg vs. €373–911 for other pyrazoles) reflects demand as a specialized building block .

Biological Activity

7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a synthetic compound that belongs to the pyrazolo-pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The following sections explore its biological activity through various studies, highlighting mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique pyrazolo-pyrimidine structure, which is known for conferring various pharmacological properties. Its molecular formula is C11H8F2N4O2C_{11}H_{8}F_{2}N_{4}O_{2} and it possesses significant structural features that enhance its interaction with biological targets.

Anticancer Activity

Recent studies indicate that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit promising anticancer properties. The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.08 - 12.07Inhibition of tubulin polymerization; G2/M phase arrest
HCT-116 (Colon)0.057 - 0.119CDK2 inhibition leading to altered cell cycle progression
HepG-2 (Liver)45 - 90Induction of apoptosis through Bcl-2/Bax modulation

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: The compound has been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division, thereby causing cell cycle arrest in the G2/M phase.
  • CDK2 Inhibition: It selectively inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, leading to apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Pyrazolo-pyrimidines are known to modulate inflammatory pathways effectively.

Key Findings:

  • Inhibition of iNOS and COX-2: Studies have shown that derivatives significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
  • Nrf2/HO-1 Pathway Activation: Some pyrazolo-pyrimidines activate the Nrf2/HO-1 signaling pathway, leading to enhanced cellular protection against oxidative stress and inflammation .

Case Studies

  • In vitro Study on MCF-7 Cells:
    A study demonstrated that a derivative of the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value as low as 0.08 µM. The mechanism involved cell cycle arrest and apoptosis induction through the modulation of Bcl-2 family proteins.
  • In vivo Anti-inflammatory Effects:
    In animal models, compounds similar to this compound showed a marked reduction in LPS-induced TNF-alpha release, indicating their potential for treating inflammatory conditions.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo-pyrimidines is highly dependent on their structural features. Modifications at specific positions can enhance or reduce their efficacy:

  • Electron-Withdrawing Groups: The presence of fluorine atoms in the phenyl ring enhances the compound's binding affinity for biological targets.
  • Substituents on the Pyrimidine Ring: Variations in substituents can lead to different biological profiles, influencing both anticancer and anti-inflammatory activities.

Q & A

Q. What are the common synthetic routes for preparing 7-(3,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of aminopyrazole precursors with fluorinated aryl aldehydes. Key steps include:
  • Nucleophilic substitution : Introduction of the 3,5-difluorophenyl group via Suzuki-Miyaura coupling or halogen exchange reactions .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions to yield the carboxylic acid moiety .
  • Optimization : Reaction conditions (e.g., DMF as solvent, 80–100°C, 12–24 hr) are critical for yield and purity. Catalysts like Pd(PPh₃)₄ are often used for cross-coupling steps .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 304.08) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazolo-pyrimidine ring conformation) .

Q. What are the key structural features influencing its biological activity?

  • Methodological Answer :
  • Fluorine substituents : The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Pyrazolo-pyrimidine core : Acts as a bioisostere for purines, enabling interactions with kinase ATP-binding pockets .
  • Carboxylic acid moiety : Facilitates hydrogen bonding with target proteins (e.g., PI3K isoforms) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and target binding of this compound?

  • Methodological Answer :
  • Reaction path modeling : Density Functional Theory (DFT) predicts transition states for cyclocondensation steps, reducing trial-and-error experimentation .
  • Molecular docking : Simulations (e.g., AutoDock Vina) guide substituent modifications by predicting binding affinities to targets like PI3Kγ (IC₅₀ improvements from 50 nM to 12 nM observed) .
  • QSAR studies : Correlate logP values (calculated at ~2.1) with cellular uptake efficiency .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Impurity profiles : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts (e.g., des-fluoro derivatives) .
  • Cell line specificity : Validate activity in multiple models (e.g., HCT-116 vs. HEK293) to confirm target engagement .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Prodrug derivatization : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester prodrugs show 3× higher Cₘₐₓ in murine models) .
  • Metabolic shielding : Replace labile hydrogens with deuterium or methyl groups to reduce CYP450-mediated degradation .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility (tested via shake-flask method) .

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